molecular formula C17H18Cl2N2O2 B1460440 N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide CAS No. 1020723-16-3

N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B1460440
CAS RN: 1020723-16-3
M. Wt: 353.2 g/mol
InChI Key: NGLJHDUJDJPGHW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butyramide or 5-amino-2-methylphenyl-4-(2,4-dichlorophenoxy)butanamide, is an organic compound that is derived from the combination of an amine and a carboxylic acid. It is a white, crystalline solid with a melting point of approximately 150°C, and is soluble in water, alcohol, and other organic solvents.

Scientific Research Applications

Wastewater Treatment

The pesticide industry generates wastewater containing toxic pollutants like 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds. Biological processes and granular activated carbon are widely used for the treatment of such high-strength wastewaters, achieving up to 80-90% removal efficiency. This highlights the importance of understanding chemical behaviors for designing effective treatment processes (L. Goodwin et al., 2018).

Soil Sorption

The sorption behavior of phenoxy herbicides like 2,4-D in soil is crucial for assessing environmental mobility and risk. Factors such as soil pH, organic carbon content, and iron oxides significantly influence the sorption process. Understanding these interactions helps in evaluating the environmental impact of these chemicals (D. Werner et al., 2012).

Environmental Occurrence and Fate

Synthetic phenolic antioxidants (SPAs) including 2,4-D derivatives are found in various environmental matrices, indicating widespread pollution. Studies have shown these compounds in indoor dust, outdoor air, and water bodies, with potential human exposure through food, dust ingestion, and personal care products. The toxicity of SPAs and their transformation products raises concerns about environmental and human health impacts (Runzeng Liu and S. Mabury, 2020).

Toxicity

Research on 2,4-D has highlighted its toxicological profile, including neurotoxicity, endocrine disruption, and potential carcinogenicity. Understanding the toxic effects and mechanisms of action is crucial for assessing the safety and environmental impact of chemical compounds. Such knowledge informs regulatory policies and safety guidelines (Natana Raquel Zuanazzi et al., 2020).

Biodegradation

Microorganisms play a significant role in the degradation of phenoxy herbicides, transforming them into less harmful substances. The study of microbial biodegradation pathways is essential for developing bioremediation strategies to mitigate environmental pollution caused by such chemicals (Karen Magnoli et al., 2020).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-11-4-6-13(20)10-15(11)21-17(22)3-2-8-23-16-7-5-12(18)9-14(16)19/h4-7,9-10H,2-3,8,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLJHDUJDJPGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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